Biotin functions as a vital cofactor for several enzymes, playing a key role in facilitating various metabolic pathways, including:
Biotin deficiency is a rare condition but can manifest through various symptoms like hair loss, dermatitis, and neurological issues. Research studies investigate the role of biotin supplementation in:
Biotin's unique structure and binding properties have led to its exploration in the development of novel drugs for various conditions:
Biotin plays a crucial role in various cellular processes, making it a valuable tool in:
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid is a complex organic compound categorized under biotin and its derivatives. It features a unique structure that includes a ureido ring fused with a tetrahydrothiophene ring, contributing to its biological relevance. The molecular formula is , with a molecular weight of approximately 357.47 g/mol . This compound has garnered attention for its potential applications in biochemistry and medicinal chemistry.
These reactions underline the compound's versatility in synthetic organic chemistry and its potential utility in drug development.
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid exhibits significant biological activity, particularly in biotinylation processes. It is employed to label biomolecules, facilitating studies in proteomics and molecular biology. The compound's structure allows it to interact with various biological systems, enhancing the delivery of therapeutic agents .
The synthesis of this compound typically involves multi-step organic reactions:
These methods highlight the compound's synthetic complexity and the need for careful reaction conditions to achieve desired yields.
This compound finds applications primarily in:
Interaction studies indicate that 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid can bind effectively to proteins via biotin-streptavidin interactions. This property is exploited in various assays, allowing for sensitive detection methods in research settings. Additionally, preliminary studies suggest potential interactions with cellular receptors, warranting further investigation into its pharmacological profile .
Several compounds share structural similarities with 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-Biotinyl-6-aminohexanoic acid | Biotin derivative used for protein labeling | |
Biotin-X | A biotinylation reagent with similar applications | |
6-(Biotinylamino)caproic acid | Shorter carbon chain but retains biotinylation properties |
The uniqueness of 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid lies in its specific thienoimidazole structure, which may offer distinct binding properties and enhanced stability compared to other biotin derivatives. This could lead to improved performance in biochemical applications and therapeutic contexts.
The biotin core in this compound consists of a tetrahydrothiophene ring fused to a ureido group, characteristic of all biotin derivatives [8]. The tetrahydrothiophene ring (C4H7S) provides a rigid scaffold, while the ureido group (-N-CO-N-) serves as the primary recognition site for streptavidin and avidin binding [8] [4]. A key distinction from native biotin is the substitution at the valeric acid side chain: the carboxylic acid group is conjugated via an amide bond to a pentanoylhexanoic acid linker (Figure 1) [1]. This modification preserves the core’s affinity for streptavidin (Kd ≈ 10^−15 M) while enabling covalent attachment to biomolecules [4] [7].
Table 1: Biotin Core Comparison
Feature | Native Biotin | Modified Core in 6-[5-(2-Oxo-...)-Hexanoic Acid |
---|---|---|
Tetrahydrothiophene | Present | Retained |
Ureido Group | Intact | Intact |
Valeric Acid Sidechain | Free -COOH | Conjugated to Hexanoic Acid Linker |
Molecular Weight | 244.31 g/mol | 357.5 g/mol [1] |
The hexanoic acid linker (6-aminohexanoic acid) introduces a 12.9 Å spacer between the biotin core and target molecules [2] [3]. This aminocaproyl spacer mitigates steric hindrance during streptavidin binding, as demonstrated by a 3.2-fold increase in binding efficiency compared to non-spacer biotin derivatives [3] [5]. The linker’s terminal carboxylic acid group facilitates conjugation to primary amines via N-hydroxysuccinimide (NHS) ester chemistry, operating optimally at pH 7–9 [2] [6].
Table 2: Linker Length and Functional Outcomes
Linker Length | Binding Efficiency* | Applications |
---|---|---|
0 (No linker) | 1.0 (Reference) | Limited to small molecules |
6-carbon | 3.2 | Proteins, antibodies, oligonucleotides |
12-carbon | 2.8 | Low solubility in aqueous buffers |
*Relative to native biotin in streptavidin pull-down assays [3] [5].
The integration of the biotin core and hexanoic acid linker enables three primary research utilities:
The compound’s reactivity is governed by two functional groups:
Table 3: Reaction Conditions and Outcomes
Parameter | Optimal Range | Outcome |
---|---|---|
pH | 7.0–9.0 | NHS-amine conjugation efficiency >80% [2] |
Temperature | 4–25°C | Minimal hydrolysis of NHS ester [6] |
Molar Ratio | 10:1 (Linker:Protein) | Saturation of available amines [3] |
Carbodiimide crosslinkers (e.g., EDC) are unnecessary due to the pre-activated NHS ester, simplifying workflows [2]. Post-conjugation, unreacted linker is removed via size-exclusion chromatography or dialysis [4].
Three structural features dictate proteomic performance:
Figure 2: Structure-Activity Correlations